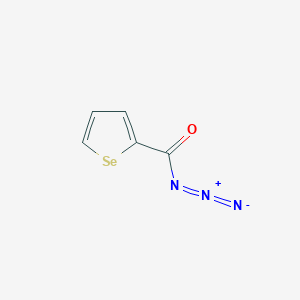

Selenophene-2-carbonyl azide

Description

Properties

CAS No. |

319448-11-8 |

|---|---|

Molecular Formula |

C5H3N3OSe |

Molecular Weight |

200.07 g/mol |

IUPAC Name |

selenophene-2-carbonyl azide |

InChI |

InChI=1S/C5H3N3OSe/c6-8-7-5(9)4-2-1-3-10-4/h1-3H |

InChI Key |

DRVZOALMKRNVRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Se]C(=C1)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Selenophene 2 Carbonyl Azide

Established Synthetic Routes

Traditional methods for the preparation of selenophene-2-carbonyl azide (B81097) rely on well-established reactions in organic chemistry, providing reliable pathways to obtain this reactive compound. These routes often involve the conversion of the parent carboxylic acid into a more reactive intermediate, such as an acid chloride or a mixed anhydride (B1165640), which then reacts with an azide source.

Preparation from Selenophene-2-carboxylic Acid via Acid Chlorides

A common and straightforward method for synthesizing acyl azides is through the corresponding acyl chloride. This two-step process begins with the conversion of selenophene-2-carboxylic acid to selenophene-2-carbonyl chloride, which is subsequently treated with an azide salt.

The initial step involves the reaction of selenophene-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343). The resulting selenophene-2-carbonyl chloride is a reactive intermediate that is typically used in the next step without extensive purification.

In the second step, the crude or purified selenophene-2-carbonyl chloride is reacted with an azide source, most commonly sodium azide (NaN₃). This nucleophilic substitution reaction proceeds readily to yield selenophene-2-carbonyl azide. The reaction is usually carried out in a suitable solvent, such as acetone (B3395972) or a biphasic system of water and an organic solvent.

A general reaction scheme is as follows:

Formation of the Acid Chloride: Selenophene-2-carboxylic acid + Chlorinating Agent → Selenophene-2-carbonyl chloride

Formation of the Acyl Azide: Selenophene-2-carbonyl chloride + Sodium Azide → this compound

This method is analogous to the preparation of other heteroaroyl azides, such as thiophene-2-carbonyl azide, which has been well-documented. nih.gov

| Step | Reagents | Typical Solvents | Reaction Conditions | Yield (%) |

| 1 | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Dichloromethane (DCM), Toluene | Room temperature to reflux | High |

| 2 | Sodium azide (NaN₃) | Acetone, Water/Toluene | 0°C to room temperature | Good to High |

Utilization of Mixed Anhydrides in Synthetic Protocols

The mixed anhydride method provides an alternative route to this compound, avoiding the often harsh conditions required for the formation of acid chlorides. In this approach, selenophene-2-carboxylic acid is activated by forming a mixed anhydride with another carboxylic acid or a carbonic acid derivative. This mixed anhydride is then reacted with an azide source.

A common reagent for forming the mixed anhydride is ethyl chloroformate in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N). The base deprotonates the carboxylic acid, which then reacts with ethyl chloroformate to form a mixed carbonic-carboxylic anhydride. This activated intermediate is highly susceptible to nucleophilic attack by the azide ion. The subsequent addition of sodium azide leads to the formation of this compound. raco.cat

The reaction is typically carried out as a one-pot procedure at low temperatures to minimize side reactions. The choice of the activating agent and reaction conditions can influence the yield and purity of the final product.

| Starting Material | Activating Agent | Base | Azide Source | Typical Solvent | Reaction Temperature |

| Selenophene-2-carboxylic acid | Ethyl chloroformate | Triethylamine | Sodium azide | Acetone, THF | -15°C to 0°C |

| Selenophene-2-carboxylic acid | Pivaloyl chloride | Triethylamine | Sodium azide | Dichloromethane | 0°C to room temperature |

Application of Trimethylsilyl (B98337) Azide in Preparation

Trimethylsilyl azide (TMSN₃) serves as a safer and more soluble alternative to sodium azide in organic solvents for the preparation of acyl azides. This method can be particularly advantageous when anhydrous conditions are preferred. The reaction typically involves the treatment of an activated carboxylic acid derivative, such as selenophene-2-carbonyl chloride, with trimethylsilyl azide.

The reaction of aroyl chlorides with trimethylsilyl azide can be efficiently catalyzed by Lewis acids, such as zinc iodide (ZnI₂). acs.org This catalytic approach allows for mild reaction conditions and often provides high yields of the desired aroyl azide. The reaction proceeds via the transfer of the azide group from the silicon atom to the carbonyl carbon.

This method offers the advantage of a homogeneous reaction mixture and straightforward work-up, as the by-product, trimethylsilyl chloride, is volatile.

| Substrate | Reagent | Catalyst (optional) | Solvent | Reaction Conditions |

| Selenophene-2-carbonyl chloride | Trimethylsilyl azide (TMSN₃) | Zinc Iodide (ZnI₂) | Dichloromethane, Chloroform (B151607) | Room temperature |

Development of Efficient and Environmentally Benign Preparative Strategies

In recent years, there has been a growing emphasis on developing synthetic methods that are more efficient and environmentally friendly. For the synthesis of acyl azides, this has led to the exploration of greener reaction media and one-pot procedures that minimize waste and the use of hazardous reagents.

One such approach involves the use of polyethylene (B3416737) glycol (PEG) as a green reaction medium for the synthesis of acyl azides from acid chlorides and sodium azide. raco.cat PEG is a non-toxic, biodegradable, and recyclable solvent that can often enhance reaction rates and simplify product isolation. The reaction of selenophene-2-carbonyl chloride with sodium azide in PEG at room temperature represents a more sustainable alternative to traditional organic solvents.

| Reactants | Solvent | Advantages |

| Selenophene-2-carbonyl chloride, Sodium azide | Polyethylene glycol (PEG 400) | Green, recyclable solvent; mild reaction conditions; often improved yields and easier work-up. |

Furthermore, one-pot syntheses that combine the activation of the carboxylic acid and the azidation step without isolating the intermediate are gaining traction. For instance, the direct conversion of carboxylic acids to acyl azides can be achieved using reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618) in the presence of sodium azide. organic-chemistry.org Applying such a method to selenophene-2-carboxylic acid could provide a more streamlined and efficient synthesis of this compound.

Reactivity and Transformation Pathways of Selenophene 2 Carbonyl Azide

Curtius Rearrangement (CR) Studies

The Curtius rearrangement is a key thermal or photochemical decomposition of carbonyl azides to produce an isocyanate intermediate. arkat-usa.orgnih.gov This rearrangement is a cornerstone of the reactivity of selenophene-2-carbonyl azide (B81097), providing access to a variety of functionalized selenophene (B38918) derivatives.

Formation of Selenophene-2-isocyanate Intermediates

Upon heating, selenophene-2-carbonyl azide undergoes the Curtius rearrangement to form the corresponding selenophene-2-isocyanate. arkat-usa.orgresearchgate.net This transformation involves the loss of nitrogen gas and the migration of the selenophene group to the nitrogen atom. nih.gov Studies utilizing Differential Scanning Calorimetry (DSC) have been employed to analyze the energetics of this rearrangement. arkat-usa.orgresearchgate.net The thermolysis of this compound in an inert medium like hexadecane (B31444) at elevated temperatures leads to the formation of selenophene-2-isocyanate. researchgate.net The structure of this intermediate has been confirmed using spectroscopic methods such as IR and 1H-NMR spectroscopy. researchgate.net

The mechanism of the Curtius rearrangement can be either a concerted process or a stepwise one involving a nitrene intermediate. While photochemical conditions can sometimes trap the acyl nitrene intermediate, under thermal conditions, the reaction is generally considered to be a concerted process where the rearrangement and nitrogen extrusion occur simultaneously. nih.gov

Subsequent Reactions with Nucleophiles

The highly reactive isocyanate group of the selenophene-2-isocyanate intermediate readily reacts with various nucleophiles, leading to the formation of stable derivatives. nih.govmt.com

In the presence of alcohols, selenophene-2-isocyanate is trapped to form the corresponding carbamates. arkat-usa.orgumich.edu For instance, the thermolysis of this compound in 1-dodecanol (B7769020) at 220 °C results in the formation of the corresponding dodecyl N-(selenophen-2-yl)carbamate. arkat-usa.org This reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. conicet.gov.ar The formation of carbamates is a common and efficient way to capture the transient isocyanate intermediate generated from the Curtius rearrangement. masterorganicchemistry.com

Table 1: Synthesis of Carbamates from this compound

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 1-Dodecanol | Dodecyl N-(selenophen-2-yl)carbamate | 56 | arkat-usa.org |

| 5-(Trimethylsilyl)this compound | 1-Dodecanol | Dodecyl N-(selenophen-2-yl)carbamate | - | arkat-usa.org |

Note: The yield for the reaction with 5-(trimethylsilyl)this compound was not explicitly stated but the product was formed after desilylation.

The isocyanate intermediate can also react with amines to produce urea (B33335) derivatives. raco.catasianpubs.org The reaction involves the nucleophilic addition of the amine to the isocyanate. organic-chemistry.org While specific examples detailing the reaction of selenophene-2-isocyanate with amines to form ureas are not extensively documented in the provided context, the general reactivity of isocyanates suggests this is a feasible and expected transformation. raco.catresearchgate.net Similarly, the formation of amides from isocyanates is a known reaction pathway. raco.cat

Influence of Reaction Conditions on CR Outcome

The outcome of the Curtius rearrangement of this compound is significantly influenced by the reaction conditions, particularly the temperature and the presence of nucleophilic solvents. arkat-usa.org Thermal analysis using DSC has shown that the decomposition of neat this compound occurs at a specific temperature range, characterized by an exothermic transition. researchgate.net

In the absence of a trapping agent, the isocyanate is the primary product. However, when the reaction is carried out in a nucleophilic solvent such as an alcohol, the corresponding carbamate (B1207046) is formed directly. arkat-usa.org The temperature required for the rearrangement can also affect the stability of substituents on the selenophene ring. For example, the thermolysis of 5-(trimethylsilyl)thiophene-2-carbonyl azide, a related compound, in 1-dodecanol leads to desilylation and the formation of the unsubstituted 2-thienyl carbamate. arkat-usa.org A similar outcome would be anticipated for substituted selenophene-2-carbonyl azides under high-temperature conditions.

Cycloaddition Reactions

Beyond the Curtius rearrangement, this compound can participate in cycloaddition reactions. One documented example is the [3+2] cycloaddition reaction with ethyl vinyl ether in the presence of manganese sulfate (B86663) (MnSO4) in dichloromethane (B109758) at reflux. researchgate.net This reaction, which took place over four days, yielded the corresponding cycloadduct in a 22% yield. researchgate.net A similar reaction with 5-trimethylsilyl this compound under the same conditions for three days gave the cycloadduct in a 20% yield. researchgate.net These reactions highlight the potential of this compound to act as a 1,3-dipole in cycloaddition chemistry, providing a route to more complex heterocyclic systems. organic-chemistry.org

Table 2: Cycloaddition Reactions of Selenophene-2-carbonyl Azides

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Ethyl vinyl ether | MnSO4, CH2Cl2, reflux, 4 days | Cycloadduct | 22 | researchgate.net |

| 5-Trimethylsilyl this compound | Ethyl vinyl ether | MnSO4, CH2Cl2, reflux, 3 days | Cycloadduct | 20 | researchgate.net |

[3+2] Cycloadditions with Unsaturated Substrates (e.g., Ethyl Vinyl Ether)

This compound and its derivatives have been shown to react with unsaturated substrates like ethyl vinyl ether. However, the outcomes of these reactions can be complex and may not always lead to the expected [3+2] cycloaddition products. For instance, the reaction of this compound with ethyl vinyl ether in the presence of manganese(II) sulfate (MnSO₄) under reflux conditions has been reported to yield an aziridine (B145994) in a low yield of 22%. researchgate.netresearchgate.net This suggests that under these conditions, the reaction may proceed through a nitrene intermediate that adds to the double bond of the ethyl vinyl ether.

In a related study, substituted selenophene-2-carbonyl azides were also reacted with ethyl vinyl ether. The reaction of 5-methyl this compound under similar conditions did not produce a cycloaddition product but instead yielded an N-heteroaryl carbamate. researchgate.net Similarly, the reaction of 5-trimethylsilyl this compound with ethyl vinyl ether resulted in the formation of a carbamate. researchgate.netresearchgate.net These outcomes suggest that the initial acyl azide may undergo a Curtius rearrangement to an isocyanate, which then reacts further.

The table below summarizes the observed products from the reaction of this compound and its derivatives with ethyl vinyl ether.

| Reactant | Product Type | Yield (%) | Reference |

| This compound | Aziridine | 22 | researchgate.netresearchgate.net |

| 5-Methyl this compound | N-heteroaryl carbamate | Not specified | researchgate.net |

| 5-Trimethylsilyl this compound | N-heteroaryl carbamate | 20 | researchgate.netresearchgate.net |

Synthesis of Nitrogen-Containing Heterocycles (e.g., 1,2,3-Triazoles)

While the direct use of this compound in the synthesis of 1,2,3-triazoles through [3+2] cycloaddition with alkynes is not extensively detailed in the available literature, the synthesis of heteroaryl-substituted 1,2,3-triazoles is a well-established field. organic-chemistry.org The common precursor for such syntheses is often the corresponding heteroaryl azide. For example, 2-azido-selenophene has been used in 1,3-dipolar cycloaddition reactions with alkynes like trimethylsilylacetylene (B32187) to produce C-4' trimethylsilyl (B98337) 1,2,3-triazoles with a yield of 60%. mathewsopenaccess.commathewsopenaccess.com

These reactions are typically regioselective and can proceed without the need for a metal catalyst. mathewsopenaccess.commathewsopenaccess.com The synthesis of various 4-arylselanyl-1H-1,2,3-triazoles has also been achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, highlighting the utility of azides in constructing these heterocyclic systems. mdpi.com It is plausible that this compound could serve as a precursor to a triazole-forming intermediate, potentially after undergoing a chemical transformation.

Thermal Decomposition and Fragmentation Pathways

The thermal decomposition of this compound is a key transformation pathway, primarily proceeding through a Curtius rearrangement to form the corresponding isocyanate. researchgate.netumich.edu This rearrangement has been studied using Differential Scanning Calorimetry (DSC), which provides insight into the energetics of the process.

The thermal decomposition of neat this compound shows a melting point at 33.6 °C, followed by the rearrangement to 2-isocyanatoselenophene. researchgate.net The energy associated with the decomposition of the neat sample was measured to be 56.1 cal/g. researchgate.net The structures of the resulting isocyanates have been confirmed by IR and ¹H-NMR spectroscopy. researchgate.net

The table below presents the thermal data for the decomposition of this compound compared to other heteroaroyl azides.

| Heteroaroyl Azide | Fusion Peak Temp (°C) | Onset Temp (°C) | Peak Temp (°C) | Energy (cal/g) | Molar Enthalpy (kcal/mol) |

| Furan-2-carbonyl azide | 63.0 | 75 | 118 | -89.5 | -12.3 ± 0.4 |

| Thiophene-2-carbonyl azide | 39.0 | 91 | 119 | -72.9 | -11.2 ± 0.6 |

| This compound | 33.6 | Not specified | Not specified | -56.1 | Not specified |

Data sourced from Zanirato et al. (2002). researchgate.net

This thermal rearrangement is a critical fragmentation pathway, as the resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles to form a range of derivatives.

Derivatization Strategies for Structural Modification

The reactivity of this compound provides several strategies for its derivatization and the introduction of new functionalities. These strategies primarily leverage the reactive nature of the azide group and its rearrangement product, the isocyanate.

One key derivatization strategy is the Curtius rearrangement to form 2-isocyanatoselenophene. This isocyanate can then be reacted with various nucleophiles to create a diverse set of compounds. researchgate.net For example, trapping the isocyanate with alcohols leads to the formation of carbamates.

Another potential derivatization pathway involves the formation of amides . Although not explicitly detailed for this compound in the provided context, acyl azides are known to react with amines to form amides, often through the intermediate isocyanate.

The synthesis of aziridines , as observed in the reaction with ethyl vinyl ether, represents another derivatization approach, allowing for the introduction of a three-membered nitrogen-containing ring. researchgate.netresearchgate.net

Finally, while direct cycloaddition to form 1,2,3-triazoles from the carbonyl azide is not confirmed, its potential conversion to an azide that can undergo [3+2] cycloaddition with alkynes remains a plausible strategy for synthesizing complex heterocyclic structures appended to the selenophene ring. mathewsopenaccess.commathewsopenaccess.com

These derivatization strategies underscore the utility of this compound as a building block in synthetic organic chemistry for accessing a variety of functionalized selenophene derivatives.

Mechanistic Investigations of Selenophene 2 Carbonyl Azide Transformations

Postulated Reaction Mechanisms of the Curtius Rearrangement

The thermal decomposition of an acyl azide (B81097), such as selenophene-2-carbonyl azide, to an isocyanate is the core of the Curtius rearrangement. nih.govorganic-chemistry.org The mechanism of this transformation has been a subject of considerable scientific debate, primarily centered on whether the reaction proceeds in a single, concerted step or through a multi-step pathway involving a discrete intermediate. wikipedia.org

The central question in the mechanistic debate of the Curtius rearrangement is the timing of nitrogen molecule expulsion and the migration of the alkyl or aryl group (in this case, the selenophen-2-yl group).

Concerted Mechanism: Overwhelming evidence from numerous studies on various acyl azides suggests that the thermal Curtius rearrangement typically proceeds through a concerted mechanism. wikipedia.orgnih.gov In this pathway, the migration of the selenophen-2-yl group from the carbonyl carbon to the nitrogen atom occurs simultaneously with the expulsion of nitrogen gas (N₂). This process involves a transient transition state where the C-C bond is breaking, a new C-N bond is forming, and the N-N₂ bond is cleaving, all in a single, fluid step. The absence of byproducts that would arise from a discrete intermediate in many thermal rearrangements supports this concerted model. lscollege.ac.in Thermodynamic calculations have also lent support to the concerted pathway being energetically more favorable for most thermal Curtius rearrangements. wikipedia.org

Stepwise Mechanism: An alternative, stepwise mechanism has also been proposed. This pathway involves the initial cleavage of the N-N₂ bond to form a highly reactive acyl nitrene intermediate. nih.gov This nitrene, being electron-deficient, would then undergo a rapid 1,2-rearrangement where the selenophen-2-yl group migrates to the nitrogen atom to form the isocyanate. While this stepwise mechanism is less common under thermal conditions, it is often operative in the photochemical Curtius rearrangement. wikipedia.orgresearchgate.net

The preference for a concerted versus a stepwise mechanism can be influenced by the structure of the acyl azide and the reaction conditions. For most thermal rearrangements of acyl azides, including what is expected for this compound, the concerted mechanism is generally accepted as the dominant pathway. nih.govresearchgate.net

As mentioned, acyl nitrenes are the key intermediates in the stepwise mechanism of the Curtius rearrangement. nih.gov A nitrene is a neutral, monovalent nitrogen species with a sextet of electrons, making it highly electrophilic and reactive. slideshare.net

Under thermal conditions for most acyl azides, the existence of a free nitrene intermediate is transient at best, as the rearrangement to the isocyanate is extremely rapid. nih.gov Attempts to trap the acyl nitrene intermediate in thermal reactions have largely been unsuccessful, which is a strong argument in favor of the concerted mechanism. nih.gov

However, under photochemical conditions, the decomposition of acyl azides can readily generate acyl nitrenes. wikipedia.orglscollege.ac.in Irradiation with UV light provides the energy to cleave the weak N-N₂ bond, forming the nitrene. These photochemically generated nitrenes can then undergo the desired rearrangement to the isocyanate. However, their high reactivity also opens up alternative reaction pathways, such as C-H insertion reactions with the solvent or intramolecular cyclizations, which can lead to undesired side products. wikipedia.orgslideshare.net Therefore, when considering the transformations of this compound, the potential involvement of a nitrene intermediate is highly dependent on whether the reaction is induced thermally or photochemically.

Influence of Reaction Medium and Temperature on Reaction Kinetics

The kinetics of the Curtius rearrangement of this compound are significantly influenced by the reaction medium and temperature. These factors can affect the reaction rate and, in some cases, the mechanistic pathway.

The thermal Curtius rearrangement is a unimolecular reaction, and its kinetics are typically first-order. nih.gov The rate of the reaction is primarily dependent on the temperature and the stability of the acyl azide. Higher temperatures provide the necessary activation energy for the rearrangement to occur, leading to a faster reaction rate. For many acyl azides, the rearrangement requires heating to temperatures in the range of 80-100 °C. ucd.ie However, the use of Lewis or Brønsted acid catalysts can significantly lower the required decomposition temperature, in some cases by as much as 100 °C. wikipedia.orglscollege.ac.in

The choice of solvent can also play a role in the reaction kinetics. While the rearrangement itself is an intramolecular process, the polarity of the solvent can influence the stability of the starting material and the transition state. Non-polar, inert solvents such as toluene (B28343) or benzene (B151609) are commonly used to avoid reactions with the highly reactive isocyanate product. ucd.ie Protic solvents like alcohols or water will react with the isocyanate as it is formed, leading directly to carbamates or amines, respectively. nih.gov

Below is an illustrative data table showing the hypothetical effect of temperature and solvent on the rate constant of the Curtius rearrangement of a generic heterocyclic carbonyl azide, which can be considered analogous to this compound.

| Temperature (°C) | Solvent | Hypothetical Rate Constant (k, s⁻¹) | Reaction Half-life (t₁/₂, min) |

|---|---|---|---|

| 60 | Toluene | 1.5 x 10⁻⁵ | 770 |

| 80 | Toluene | 2.8 x 10⁻⁴ | 41 |

| 100 | Toluene | 3.5 x 10⁻³ | 3.3 |

| 80 | Dioxane | 3.1 x 10⁻⁴ | 37 |

| 80 | Chloroform (B151607) | 2.5 x 10⁻⁴ | 46 |

This table is for illustrative purposes and shows the expected trends based on general knowledge of the Curtius rearrangement.

Stereochemical and Regiochemical Outcomes of Transformations

A significant advantage of the Curtius rearrangement is its high degree of stereochemical control. The migration of the group from the carbonyl carbon to the nitrogen atom proceeds with complete retention of configuration at the migrating center. nih.govnih.govscispace.com This means that if the migrating group (the selenophene (B38918) ring, in this case, is achiral, but if it contained a stereocenter) is chiral, its stereochemistry will be preserved in the resulting isocyanate and subsequent products. This stereospecificity is a key feature that makes the Curtius rearrangement a valuable tool in asymmetric synthesis. nih.gov

The regiochemistry of the transformations of this compound is primarily determined by the subsequent reactions of the resulting 2-isocyanatoselenophene. The isocyanate group is a powerful electrophile and will react with a wide range of nucleophiles. The regioselectivity of this reaction is generally high, with the nucleophile attacking the electrophilic carbonyl carbon of the isocyanate.

The following table illustrates the expected regiochemical outcomes of the reaction of 2-isocyanatoselenophene with various nucleophiles.

| Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| Water (H₂O) | Amine (-NH₂) | 2-Aminoselenophene (after decarboxylation of the intermediate carbamic acid) |

| Alcohol (R-OH) | Carbamate (B1207046) (-NHCOOR) | Alkyl (selenophen-2-yl)carbamate |

| Amine (R-NH₂) | Urea (B33335) (-NHCONHR) | 1-Alkyl-3-(selenophen-2-yl)urea |

Spectroscopic Characterization Techniques in Selenophene 2 Carbonyl Azide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of Selenophene-2-carbonyl azide (B81097), providing precise information about the hydrogen and carbon environments within the molecule. arkat-usa.orgarkat-usa.org

Proton NMR (¹H NMR) is instrumental in identifying the arrangement of hydrogen atoms on the selenophene (B38918) ring. The spectrum of Selenophene-2-carbonyl azide displays distinct signals for the three protons on the heterocyclic ring. arkat-usa.org In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton at the 5-position (H-5) appears as a doublet of doublets at approximately 8.39 ppm. arkat-usa.org The signal for the proton at the 3-position (H-3) is observed further upfield as a doublet of doublets around 8.08 ppm. arkat-usa.org The proton at the 4-position (H-4) resonates at about 7.37 ppm, also as a doublet of doublets. arkat-usa.org The splitting patterns (doublet of doublets) arise from the coupling of each proton to its two non-equivalent neighbors on the ring, which is characteristic of this substitution pattern. arkat-usa.org

| Proton Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| H-5 | 8.39 | dd | 5.5 and 1.3 |

| H-3 | 8.08 | dd | 4.0 and 1.3 |

| H-4 | 7.37 | dd | 5.5 and 4.0 |

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton data by providing a detailed map of the carbon framework of this compound. arkat-usa.orgarkat-usa.org The spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atom of the carbonyl group (C=O) is typically the most deshielded, appearing at a chemical shift of approximately 168.1 ppm. arkat-usa.org The carbons of the selenophene ring resonate at distinct positions, with signals observed around 141.6 ppm, 141.5 ppm, 137.3 ppm, and 131.2 ppm. arkat-usa.org These values are crucial for confirming the integrity of the selenophene ring and its connection to the carbonyl azide functional group. arkat-usa.orgarkat-usa.org

| Carbon Position | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | 168.1 |

| Selenophene Ring Carbons | 141.6 |

| Selenophene Ring Carbons | 141.5 |

| Selenophene Ring Carbons | 137.3 |

| Selenophene Ring Carbons | 131.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mathewsopenaccess.com

For this compound, IR spectroscopy provides unambiguous evidence for the presence of both the azide (–N₃) and carbonyl (C=O) functionalities. arkat-usa.org The azide group exhibits a very strong and sharp absorption band due to its asymmetric stretching vibration, which is typically found in the 2100-2250 cm⁻¹ region. researchgate.net In this compound, this characteristic peak is observed at approximately 2150 cm⁻¹. arkat-usa.org The carbonyl group's stretching vibration gives rise to another strong absorption band, usually in the range of 1680-1650 cm⁻¹ for an acyl azide. This peak is found at 1674 cm⁻¹ in the spectrum of this compound, confirming the presence of the C=O bond adjacent to the selenophene ring and the azide group. arkat-usa.orguomustansiriyah.edu.iq

| Functional Group | Vibrational Mode | Absorption Wavenumber (νₘₐₓ) in cm⁻¹ |

|---|---|---|

| Azide (N₃) | Asymmetric Stretch | 2150 |

| Carbonyl (C=O) | Stretch | 1674 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Research on this compound has utilized both standard and high-resolution mass spectrometry to confirm its identity. arkat-usa.orgarkat-usa.org The electron impact mass spectrum shows a molecular ion peak (M⁺) at an m/z of 201, which corresponds to the molecular weight of the compound. arkat-usa.org The fragmentation pattern provides further structural information, with a base peak at m/z 159, likely resulting from the loss of both dinitrogen (N₂) and carbon monoxide (CO). arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula of a compound. For this compound, the experimentally determined exact mass was found to be 200.9440. arkat-usa.org This value is in excellent agreement with the calculated theoretical mass of 200.9441 for the molecular formula C₅H₃N₃OSe, thereby validating the compound's composition. arkat-usa.orgresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Molecular Ion (M⁺) | 201 m/z | Confirms molecular weight |

| Base Peak | 159 m/z | Indicates a major fragmentation pathway |

| HRMS (Found) | 200.9440 | Precise mass measurement |

| HRMS (Calculated for C₅H₃N₃OSe) | 200.9441 | Confirms elemental composition |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal behavior of materials as they are heated or cooled. It measures the amount of heat required to change the temperature of a sample compared to a reference. In the study of potentially energetic materials like carbonyl azides, DSC is crucial for determining thermal stability and characterizing thermal events such as melting and decomposition. arkat-usa.orgumich.edu

The DSC analysis of this compound shows a distinct endothermic peak corresponding to its melting point (Tf) at 33.6 °C. arkat-usa.org At a higher temperature, a strong exothermic event is observed, which is characteristic of the Curtius Rearrangement. arkat-usa.orgresearchgate.net This rearrangement involves the decomposition of the carbonyl azide into an isocyanate with the loss of nitrogen gas. arkat-usa.orgraco.cat For this compound, this decomposition has an onset temperature (Tr) of 95 °C and a peak temperature (Tp) of 119 °C, with an associated energy release of -56.1 cal/g. arkat-usa.org This information is vital for understanding the compound's thermal sensitivity. researchgate.net

| Thermal Event | Parameter | Value |

|---|---|---|

| Melting | Peak Temperature (Tf) | 33.6 °C |

| Decomposition (Curtius Rearrangement) | Onset Temperature (Tr) | 95 °C |

| Peak Temperature (Tp) | 119 °C | |

| Energy (E) | -56.1 cal/g |

Measurement of Energetics and Thermal Stability

Differential Scanning Calorimetry (DSC) is a key technique for studying the energetics and thermal stability of heteroaroyl azides, including this compound. arkat-usa.orgresearchgate.net This method measures the heat flow associated with thermal transitions in a material as a function of temperature.

In a study involving the Curtius Rearrangement of five heteroaroyl azides, DSC was employed to measure the heat of transition from the azide to the corresponding isocyanate. arkat-usa.orgresearchgate.netresearchgate.net The experiments were conducted on both neat samples and solutions in hexadecane (B31444). arkat-usa.org For this compound, the DSC analysis provided crucial data on its thermal behavior. arkat-usa.orgresearchgate.net

The DSC thermogram of neat this compound exhibits two distinct baseline shifts. arkat-usa.orgresearchgate.net The first, an endothermic peak, corresponds to the enthalpy of fusion (melting). arkat-usa.org The second, an exothermic peak, is associated with the Curtius Rearrangement, where the azide rearranges to form an isocyanate. arkat-usa.orgresearchgate.net The energy associated with this exothermic transition is a direct measure of the compound's reactivity and the stability of the resulting isocyanate. arkat-usa.org

The thermal decomposition of this compound and other heteroaroyl azides was found to be an exothermic process. arkat-usa.org The energy released during this transition for this compound was measured to be -56.1 cal/g. arkat-usa.org This value provides quantitative information about the energy landscape of the Curtius Rearrangement for this specific compound.

The stability of these azides is a critical consideration due to their potential explosiveness. researchgate.net DSC analysis allows for the safe evaluation of their thermal properties under controlled conditions. arkat-usa.org The data obtained from these measurements are vital for understanding the reaction mechanisms and for the safe handling and application of these energetic compounds in synthetic chemistry. arkat-usa.orgresearchgate.net

Table 1: Thermal Data for the Decomposition of Heteroaroyl Azides to Isocyanates

| Entry | Carbonyl Azide | Tf/°C | Transition | Tr/°C | Tp/°C | E/cal/g | E/kcal/mol |

|---|---|---|---|---|---|---|---|

| 1 | Furan-2-carbonyl azide | 63.00 | 1 → 1a | 75 | 118 | -89.5 | -12.3±0.4 |

| 2 | Thiophene-2-carbonyl azide | 39.00 | 2 → 2a | 91 | 119 | -72.9 | -11.2±0.6 |

| 3 | Thiophene-2-carbonyl azideb | 2 → 2a | 107 | 134 | -72.9 | -11.2±0.5 | |

| 4 | 5-Methylthiophene-2-carbonyl azide | 59.87 | 3 → 3a | 84 | 124 | -100.0 | -16.7±0.7 |

| 5 | 5-Methylthiophene-2-carbonyl azideb | 3 → 3a | 106 | 134 | -107.8 | -18.0±0.9 | |

| 6 | 5-(Trimethylsilyl)-thiophene-2-carbonyl azidec | oil | 4 → 2a | 75 | 125 | -117.3 | -26.4±0.0 |

| 7 | This compound | 33.56 | 5 → 5a | 71 | 119 | -56.1 | -11.2±0.5 |

Data obtained by Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min. arkat-usa.org bAnalysis carried out in anhydrous hexadecane. arkat-usa.org cUndergoes desilylation on running. arkat-usa.org

Analysis of Thermal Transitions and Decomposition Onset

The analysis of thermal transitions and the onset of decomposition are critical for understanding the reactivity and safety of this compound. Differential Scanning Calorimetry (DSC) is the primary tool for these investigations, providing detailed information about the temperatures at which phase changes and decomposition reactions occur. arkat-usa.orgresearchgate.net

For neat this compound, the DSC thermogram shows a melting point (Tf) at 33.56 °C. arkat-usa.org Following the melting transition, an exothermic peak corresponding to the Curtius Rearrangement is observed. arkat-usa.orgresearchgate.net The onset temperature (Tr) for this rearrangement is approximately 71 °C, with the peak temperature (Tp) at 119 °C. arkat-usa.org This onset temperature marks the beginning of the decomposition of the azide into the corresponding isocyanate and nitrogen gas. arkat-usa.orgresearchgate.net

When the analysis is performed in a solvent such as 1-dodecanol (B7769020), the onset temperature for the thermal transition of related carbonyl azides increases. For instance, thiophene-2-carbonyl azide and 5-methylthiophene-2-carbonyl azide show an onset temperature of 130 °C in this solvent. arkat-usa.orgresearchgate.net This suggests that the solvent can play a role in stabilizing the azide and influencing the temperature at which the rearrangement occurs. arkat-usa.org

The study of these thermal transitions is not only crucial for synthetic applications, such as the formation of isocyanates and their subsequent reaction to form carbamates, but also for assessing the potential hazards associated with these energetic compounds. arkat-usa.orgresearchgate.netarkat-usa.org The relatively low decomposition onset temperature of neat this compound highlights the need for careful handling to prevent unintended reactions. arkat-usa.org

Table 2: Onset and Peak Temperatures for Heteroaroyl Azides

| Compound | Tf (°C) | Tr (°C) | Tp (°C) |

|---|---|---|---|

| Furan-2-carbonyl azide | 63.0 | 75 | 118 |

| Thiophene-2-carbonyl azide | 39.0 | 91 | 119 |

| 5-Methylthiophene-2-carbonyl azide | 59.9 | 84 | 124 |

| This compound | 33.6 | 71 | 119 |

Temperatures were determined from DSC thermograms of neat samples heated at 10 °C/min. arkat-usa.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the three-dimensional arrangement of atoms within a crystalline solid. ugm.ac.idmit.edu This method is fundamental to understanding the solid-state structure of molecules like this compound. While specific X-ray diffraction data for this compound is not detailed in the provided search results, the principles of the technique and its application to similar organic compounds are well-established. ugm.ac.idamericanpharmaceuticalreview.com

In a typical XRD experiment, a beam of X-rays is directed at a single crystal or a powder sample of the material of interest. mit.edu The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. mit.edu The angles and intensities of the diffracted beams are recorded and analyzed to generate a three-dimensional model of the crystal lattice and the arrangement of atoms within the unit cell. ugm.ac.idmit.edu

For organic azides and related energetic materials, XRD analysis provides crucial information about intermolecular interactions, packing efficiency, and crystal polymorphism. ugm.ac.idnih.gov Different crystalline forms, or polymorphs, can exhibit distinct physical properties, including stability and reactivity. ugm.ac.id Therefore, identifying and characterizing the specific polymorph of this compound is essential for both its synthesis and application. The solid-state structure can influence the kinetics of the Curtius rearrangement, as the pre-organization of the molecules in the crystal lattice can facilitate or hinder the necessary conformational changes for the reaction to occur.

Computational and Theoretical Studies of Selenophene 2 Carbonyl Azide

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecular systems, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become a principal method for investigating the ground-state properties of molecules due to its balance of computational cost and accuracy. researchgate.net It is widely used to predict geometries, energies, reaction mechanisms, and various spectroscopic properties. nih.gov For carbonyl azides, DFT calculations are instrumental in understanding their structure and the mechanisms of their reactions, such as the Curtius rearrangement. researchgate.netresearchgate.netnih.gov

In the context of heteroaroyl azides, including selenophene-2-carbonyl azide (B81097), DFT has been employed to study their thermal decomposition into isocyanates. researchgate.net These studies often explore the concerted versus stepwise mechanisms of the Curtius rearrangement, where the azide eliminates molecular nitrogen to form an isocyanate. researchgate.netvdoc.pub For many carbonyl azides, the concerted mechanism, a single-step pathway, is generally favored in thermal reactions. researchgate.net DFT calculations can elucidate the transition state structures and energies, providing insight into the preferred reaction pathway. nih.gov For instance, studies on related carbonyl azides have used DFT to investigate the reaction mechanism, showing that for some isomers a concerted mechanism is favored, while for others a stepwise mechanism involving a nitrene intermediate is more likely. researchgate.net

DFT methods are also applied to rationalize the outcomes of reactions involving selenophene-derived acyl azides. For example, in [3+2] cycloaddition reactions, DFT calculations help to justify the formation of observed products. researchgate.net

Table 1: Examples of DFT Applications in the Study of Carbonyl Azides

| Studied System | Property Investigated | DFT Functional/Basis Set (Example) | Key Finding | Reference |

| Furan-, thiophene-, and selenophene-2-carbonyl azides | Curtius Rearrangement Mechanism | B3LYP/aug-cc-pVDZ | Investigation of the concerted transition state for nitrogen elimination and aryl migration. | researchgate.net |

| Carbonyl azides with different substituents | Mechanism of Curtius Rearrangement | B3LYP/6-31+G* | Revealed a dominant concerted mechanism for CH3C(O)N3 and both concerted and stepwise for FC(O)N3. | researchgate.net |

| TrocN3 with a Co(II) catalyst | Aziridination Reaction Pathway | Not specified | Supported a stepwise radical mechanism involving coordination of the azide to the cobalt center. | nih.gov |

| Heteroaryl azides with ethyl vinyl ether | Regioselectivity of [3+2] Cycloadditions | Not specified | Justified the unexpected product structures formed in the presence of MnSO4. | researchgate.net |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are fundamental for obtaining a precise description of the electronic structure of molecules. umich.eduarxiv.org

For acyl azides, ab initio calculations have been used to study their electronic absorption spectra and the nature of their excited states. nih.gov These studies reveal that the attachment of a carbonyl group significantly alters the electronic structure compared to simpler aryl or alkyl azides. The molecular orbitals and their energy arrangements are distinct, affecting the electronic transitions. nih.gov For example, ab initio molecular orbital calculations at levels like RHF/6-311G* have been performed on the ground states of various benzoyl azides to understand their electronic properties. nih.gov

In the study of the decomposition of 2-azidoselenophene, CI-Singles energy- and geometry-optimized calculations provided a reasonable description of a concerted unimolecular mechanism, proceeding via an opened 1,3-heterodiene structure rather than a "free nitrene" intermediate. umich.edu

Table 2: Application of Ab Initio Methods to Azide Compounds

| Method | System | Property Investigated | Key Finding | Reference |

| CI-Singles | 2-Azidoselenophene | Decomposition Mechanism | Supported a concerted ring cleavage and loss of dinitrogen, avoiding a free nitrene intermediate. | umich.edu |

| RHF/6-311G* | Benzoyl azide derivatives | Ground State Electronic Structure | Investigated the influence of the carbonyl group on the molecular orbital arrangement. | nih.gov |

| MP2/aug-cc-pVTZ | Protonated azides | Rearrangement Mechanism | Showed the reaction proceeds via a concerted transition state. | researchgate.net |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Descriptors derived from computational analysis provide a quantitative basis for predicting and understanding chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.net

In the context of carbonyl compounds, the LUMO is typically the C=O π* antibonding orbital, centered mainly on the carbon atom, making it the primary site for nucleophilic attack. libretexts.orgcsbsju.edu The HOMO often corresponds to the non-bonding electrons (lone pairs) on the oxygen atom. libretexts.orgcsbsju.edu For acyl azides, the electronic structure is more complex due to the interplay between the carbonyl and azide groups. nih.gov

FMO theory is crucial for understanding pericyclic reactions, such as the [3+2] cycloadditions that azides readily undergo. ethz.ch The theory predicts that a reaction is favorable if the interacting HOMO and LUMO of the reactants have appropriate symmetry and energy. ethz.ch For example, in the reaction of phenyl azide with various dipolarophiles, the dominant interaction can be between the HOMO of the dipolarophile and a LUMO of the azide, or vice versa, depending on the electronic nature of the substituents. nih.gov

The distribution of electron density within a molecule can be quantified through atomic charge calculations and visualized using molecular electrostatic potential (MEP) maps. These tools are valuable for identifying regions of a molecule that are electron-rich or electron-poor, which in turn helps to predict sites of electrophilic or nucleophilic attack.

For azides, the charge distribution is characteristically uneven. In a study of 3'-azido-3'-deoxythymidine (AZT) and smaller organic azides, Hirshfeld charge analysis revealed that the central nitrogen atom of the azide group typically bears a positive charge, while the two terminal nitrogen atoms are negatively charged. mdpi.com This charge separation is a key feature of the azide functional group.

Calculations on related heteroaryl azides and their cycloaddition products have included the determination of Mulliken charges to describe the charge distribution on each atom. mathewsopenaccess.commathewsopenaccess.com For instance, in a study of various thiophene (B33073) and selenophene (B38918) triazole derivatives, Mulliken charges were calculated to provide insight into the electronic structure of these compounds. mathewsopenaccess.commathewsopenaccess.com

Reaction Pathway Modeling and Energy Barrier Computations

Computational chemistry allows for the detailed modeling of reaction pathways, including the identification of transition states and the calculation of activation energy barriers. This is crucial for understanding reaction mechanisms and kinetics. nih.gov

The Curtius rearrangement of carbonyl azides is a classic example where reaction pathway modeling has been extensively applied. researchgate.netvdoc.pub Theoretical studies often compare the energy profiles of the concerted and stepwise mechanisms. For many simple carbonyl azides, calculations have shown that the concerted pathway, which avoids the formation of a high-energy nitrene intermediate, has a lower activation barrier for thermal decomposition. iastate.edu For example, a study on furan-, thiophene-, and selenophene-2-carbonyl azides focused on the concerted transition state for their conversion into isocyanates. researchgate.net

Energy barrier computations have also been used to rationalize the differing reactivity of positional isomers. For instance, the calculated lower activation energy for the decomposition of 2-azidoselenophene compared to 3-azidoselenophene supports the experimental observation of its higher reactivity. umich.edu Similarly, in strain-promoted azide-alkyne cycloadditions, DFT calculations of activation free energies have quantified the significant rate enhancement observed for cyclic alkynes compared to acyclic ones, attributing it not only to ring strain but also to more favorable orbital interactions. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides indispensable tools for the prediction and interpretation of the spectroscopic parameters of Selenophene-2-carbonyl azide. Theoretical calculations, primarily employing Density Functional Theory (DFT), allow for the elucidation of its vibrational and nuclear magnetic resonance (NMR) spectra. These methods are crucial for assigning experimental signals to specific molecular motions or atomic nuclei, offering a deeper understanding of the compound's structure and electronic properties. diva-portal.org

The comparison between calculated and experimental spectra serves as a powerful validation of the computed molecular structure. researchgate.net For complex molecules, theoretical predictions can help to disentangle overlapping signals and confirm the identity of functional groups. nih.gov Methodologies like the Gauge-Including Atomic Orbital (GIAO) are standard for calculating NMR shielding constants, which are then converted to chemical shifts for direct comparison with experimental data. researchgate.netnih.govq-chem.com Similarly, the calculation of harmonic vibrational frequencies, often with empirical scaling factors, provides a reliable prediction of the infrared (IR) spectrum. rsc.orgfaccts.de

Vibrational Spectroscopy (IR)

The infrared spectrum of this compound is dominated by characteristic absorption bands from the carbonyl and azide functional groups. Theoretical frequency calculations are essential for the precise assignment of these bands. The most prominent feature is the asymmetric stretching vibration (νₐₛ) of the azide group (-N₃), which typically appears as a strong, sharp band. researchgate.net The carbonyl (C=O) stretching frequency is also a key diagnostic peak. DFT calculations can accurately predict the wavenumbers for these vibrations, though results are often scaled to better match experimental values. rsc.org For instance, studies on similar carbonyl azides show excellent agreement between computed anharmonic vibrational frequencies and experimental gas-phase IR spectra, although phenomena like Fermi resonances can complicate the spectra. lookchem.comacs.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled DFT) | Typical Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide Asymmetric Stretch (νₐₛ N₃) | ~2145 | 2130 - 2170 | Very Strong |

| Carbonyl Stretch (ν C=O) | ~1705 | 1695 - 1720 | Strong |

| Azide Symmetric Stretch (νₛ N₃) | ~1240 | 1200 - 1250 | Medium-Weak |

| Selenophene Ring Stretch | ~1410 | ~1400 | Medium |

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts are vital for the complete structural assignment of this compound in solution. The GIAO method, typically paired with a DFT functional like PBE0 or B3LYP, is widely used to predict ¹H, ¹³C, and ⁷⁷Se chemical shifts. researchgate.netaip.org

| Atom | Predicted Chemical Shift (ppm) | Typical Experimental Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~7.8 | 7.7 - 7.9 |

| H-4 | ~7.4 | 7.3 - 7.5 |

| H-5 | ~8.4 | 8.3 - 8.5 |

| C-2 (C=O) | ~160 | ~160 |

| C-3 | ~134 | ~134 |

| C-4 | ~130 | ~130 |

| C-5 | ~138 | ~138 |

⁷⁷Se NMR: The ⁷⁷Se nucleus is highly sensitive to its electronic environment, making ⁷⁷Se NMR a powerful probe for studying selenium-containing compounds. semmelweis.hu Its chemical shifts span a very wide range. Theoretical calculations using GIAO-DFT or GIAO-MP2 methods have proven effective in predicting ⁷⁷Se chemical shifts, which is crucial for confirming the molecular structure and understanding the electronic effects of substituents on the selenium atom. nih.govacs.orgacs.org For selenophene derivatives, significant differences in ⁷⁷Se chemical shifts are observed between isomers, and these trends are well-reproduced by GIAO calculations. nih.govnih.gov

| Parameter | Predicted Chemical Shift (ppm) | Typical Experimental Chemical Shift (ppm) | Reference |

|---|---|---|---|

| δ(⁷⁷Se) | ~600 | 590 - 620 | Dimethyl selenide |

Advanced Synthetic Utility and Applications in Heterocyclic Chemistry

Access to 2-Nitrogen-Substituted Heteroaryls

The most prominent application of selenophene-2-carbonyl azide (B81097) is as a precursor for 2-nitrogen-substituted selenophenes via the Curtius rearrangement. arkat-usa.orgumich.eduresearchgate.net This thermal decomposition reaction involves the loss of dinitrogen gas from the acyl azide to form a transient, electron-deficient nitrene, which immediately rearranges to the more stable selenophen-2-yl isocyanate. nih.gov This rearrangement is considered a convenient and general route for synthesizing five-membered heteroaryl isocyanates. arkat-usa.orgumich.edu

The generated isocyanate is highly reactive and serves as a key intermediate. In anhydrous conditions, the isocyanate can be isolated, while the presence of nucleophiles allows for the one-pot synthesis of various derivatives. arkat-usa.org For instance, when the thermolysis is conducted in the presence of an alcohol, such as 1-dodecanol (B7769020), the isocyanate intermediate is efficiently trapped to produce stable N-(selenophen-2-yl)carbamates in good yields. arkat-usa.org This method provides a reliable pathway to N-linked heteroarenes without needing to isolate the isocyanate. researchgate.net

Differential Scanning Calorimetry (DSC) has been employed to study the thermal conversion of selenophene-2-carbonyl azide into its corresponding isocyanate. arkat-usa.orgumich.edu These studies provide precise data on the energetics and temperature requirements for the rearrangement.

Table 1: Thermal Data for the Curtius Rearrangement of Heteroaroyl Azides

| Compound | Transition | Fusion Temp (°C) | Onset Temp (°C) | Peak Temp (°C) | Energy (cal/g) |

|---|---|---|---|---|---|

| Furan-2-carbonyl azide | Azide → Isocyanate | 63.00 | 75 | 118 | -89.5 |

| Thiophene-2-carbonyl azide | Azide → Isocyanate | 39.00 | 91 | 119 | -72.9 |

| This compound | Azide → Isocyanate | 33.56 | 98 | 119 | -56.1 |

Data sourced from Arkivoc, 2002. arkat-usa.orgresearchgate.net

Synthesis of N-(2-Heteroaryl)pyrrole-2-carboxamides

A specific and elegant application of this compound is the synthesis of nitrogen-linked bi-heterocyclic systems, such as N-(selenophen-2-yl)-1-methylpyrrole-2-carboxamides. arkat-usa.org This procedure leverages the thermal rearrangement of the carbonyl azide in the presence of an electron-rich heterocycle that can act as a nucleophile. arkat-usa.org

The synthesis is achieved through a simple thermal reaction where this compound is heated in neat 1-methylpyrrole (B46729). arkat-usa.org The selenophen-2-yl isocyanate, formed in situ, is then attacked by the 1-methylpyrrole. The reaction's success is attributed to the notable acidic character of the pyrrole (B145914) 2-proton, which facilitates the reaction with the isocyanate intermediate to form the stable carboxamide product. arkat-usa.org This method represents an efficient conversion of a 2-carboxyheteroarene derivative into a complex N-(2-heteroaryl)pyrrole-2-carboxamide structure. arkat-usa.org

Table 2: Synthesis of N-(2-Selenophenyl)-1-methylpyrrole-2-carboxamide

| Starting Azide | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | 1-Methylpyrrole (neat) | 90 °C, sealed tube, ~1 hr | 1-Methyl-N-(2-selenophenyl)-1H-pyrrole-2-carboxamide |

Data sourced from Arkivoc, 2000. arkat-usa.org

Role as a Precursor in the Formation of Fused Heterocyclic Systems (e.g., Selenochromene Derivatives)

The synthetic utility of the carbonyl azide functional group extends to the construction of complex, fused heterocyclic systems. While direct use of this compound is one aspect, related derivatives demonstrate the power of this moiety in intramolecular cyclization reactions. For example, a closely related compound, 3-amino-4-oxo-4H-seleno[3,2-c]chromene-2-carbonylazide, serves as a key precursor in the synthesis of fused selenophene (B38918) architectures. semanticscholar.org

In this reported synthesis, the carbonyl azide derivative undergoes a Curtius rearrangement when heated in a high-boiling solvent like dry xylene. The resulting isocyanate intermediate then participates in an intramolecular reaction, leading to the formation of a fused chromenoselenoimidazole derivative. semanticscholar.org This transformation showcases how the carbonyl azide group can be strategically positioned within a larger molecule to facilitate the creation of intricate, polycyclic frameworks containing a selenophene ring. semanticscholar.org

Strategies for Introducing Nitrogen-Linked Heteroaryl Moieties

The primary strategy for introducing nitrogen-linked heteroaryl moieties using this compound is centered on the Curtius rearrangement. arkat-usa.orgumich.eduraco.cat This approach offers a reliable method for converting a carboxylic acid derivative into a functional group that can readily form a carbon-nitrogen bond.

The key steps in this strategy are:

Formation of the Isocyanate : Thermal treatment of this compound generates the highly electrophilic selenophen-2-yl isocyanate in situ. arkat-usa.orgarkat-usa.org This avoids the handling of the potentially unstable isocyanate.

Nucleophilic Trapping : The isocyanate is immediately intercepted by a suitable nucleophile present in the reaction mixture. This can be an intermolecular reaction with an alcohol to form a carbamate (B1207046), an amine to form a urea (B33335) derivative, or an electron-rich heterocycle like 1-methylpyrrole to form a carboxamide. arkat-usa.orgarkat-usa.org

Intramolecular Cyclization : In more complex substrates, the isocyanate can be trapped by an internal nucleophile, leading to the formation of fused ring systems. semanticscholar.org

Contribution to the Synthesis of Complex Organic Architectures

This compound is a valuable reagent that contributes significantly to the synthesis of complex organic architectures. Its primary role as a stable and accessible precursor to the highly reactive selenophen-2-yl isocyanate provides a gateway to a wide array of nitrogen-containing molecules. The ability to generate this key intermediate under controlled thermal conditions allows for its versatile application in both intermolecular and intramolecular reactions.

Through the strategic use of this compound, chemists can construct diverse molecular frameworks. These range from relatively simple 2-amino- and 2-carbamoyl-selenophenes to more elaborate structures such as nitrogen-linked bi-heterocyclic systems and polycyclic fused heterocycles. arkat-usa.orgsemanticscholar.org The reliability of the Curtius rearrangement makes this compound a cornerstone for introducing nitrogen functionalities onto the selenophene scaffold, thereby facilitating the assembly of complex molecules with potential applications in materials science and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.